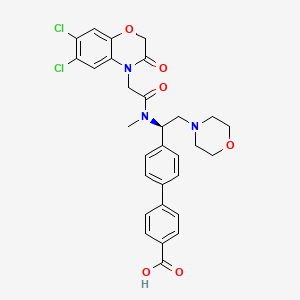

GSK-1440115

描述

属性

CAS 编号 |

1003878-16-7 |

|---|---|

分子式 |

C30H29Cl2N3O6 |

分子量 |

598.5 g/mol |

IUPAC 名称 |

4-[4-[(1R)-1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-morpholin-4-ylethyl]phenyl]benzoic acid |

InChI |

InChI=1S/C30H29Cl2N3O6/c1-33(28(36)17-35-25-14-23(31)24(32)15-27(25)41-18-29(35)37)26(16-34-10-12-40-13-11-34)21-6-2-19(3-7-21)20-4-8-22(9-5-20)30(38)39/h2-9,14-15,26H,10-13,16-18H2,1H3,(H,38,39)/t26-/m0/s1 |

InChI 键 |

YNBJTYUXPHTSFF-SANMLTNESA-N |

手性 SMILES |

CN([C@@H](CN1CCOCC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl |

规范 SMILES |

CN(C(CN1CCOCC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4'-(1-(((6,7-dichloro-3- oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl)(methyl)amino)-2-(4-morpholinyl)ethyl)-4-biphenylcarboxylic acid GSK 1440115 GSK-1440115 GSK1440115 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GSK-1440115

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for GSK-1440115, a selective antagonist of the Urotensin II receptor. The document details its molecular interactions, summarizes key quantitative pharmacological data, and outlines the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound functions as a potent, competitive, and selective antagonist of the Urotensin II receptor (UTS2R), also known as GPR14.[1][2][3] The UTS2R is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand Urotensin II, initiates a cascade of intracellular signaling events.[4][5] By competitively binding to the UTS2R, this compound prevents the receptor from being activated by Urotensin II, thereby inhibiting its downstream physiological and pathophysiological effects. This compound was initially investigated as a potential therapeutic for asthma.[1][3][4][6][7][8]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays, quantifying its binding affinity and functional antagonism. The data presented below is crucial for understanding its potency and selectivity.

| Parameter | Value | Species/System | Description | Reference |

| Ki | 2.3 nM | Recombinant Human | Inhibitor constant, a measure of binding affinity to the recombinant human Urotensin II receptor. | [3] |

| Ki | 4.6 nM | Native Human | Inhibitor constant, a measure of binding affinity to the native human Urotensin II receptor. | [3] |

| pKi | 7.34 - 8.64 | Mammalian (human, monkey, cat, rat, mouse) | The negative logarithm of the Ki value, indicating high-affinity binding across multiple species. | [2] |

| IC50 | 82.3 nM | Primary Human Aortic Smooth Muscle Cells | The half-maximal inhibitory concentration against Urotensin II-induced cell proliferation. | [9][10] |

| pA2 | 5.59 - 7.71 | Various isolated artery preparations | A measure of the potency of a competitive antagonist in functional assays. | [2] |

The Urotensin II Signaling Pathway

This compound exerts its effects by blocking the intricate signaling pathway initiated by Urotensin II. The activation of the UTS2R, a Gαq/11-coupled receptor, triggers a well-defined intracellular cascade:

-

Receptor Activation: Urotensin II binds to and activates the UTS2R.

-

G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the Gαq/11 subunit of its associated heterotrimeric G-protein.[5][11]

-

PLC Activation: The activated Gαq/11 subunit stimulates Phospholipase C (PLC).[12]

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][11][13]

-

Calcium Mobilization: IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, causing the release of stored calcium (Ca2+) into the cytosol.[11]

-

PKC and MAPK Activation: The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC).[5][11] Downstream of this, the mitogen-activated protein kinase (MAPK) cascades, particularly the ERK1/2 and p38 pathways, are activated, leading to cellular responses such as proliferation and hypertrophy.[11][12][13][14] The JNK pathway does not appear to be significantly involved.[11][13]

-

RhoA/ROCK Pathway: In vascular smooth muscle cells, Urotensin II signaling also involves the activation of the RhoA/ROCK pathway, which contributes to vasoconstriction.

This compound, by blocking the initial step of Urotensin II binding, prevents the entirety of this downstream signaling.

Visualization of the Urotensin II Signaling Pathway and this compound Inhibition

Caption: Urotensin II signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's mechanism of action involved several key experimental methodologies:

-

Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for the Urotensin II receptor, competitive radioligand binding assays were likely employed. These assays typically involve incubating cell membranes expressing the recombinant or native receptor with a fixed concentration of a radiolabeled Urotensin II analog and varying concentrations of the unlabeled competitor compound (this compound). The amount of bound radioactivity is then measured to calculate the Ki value.

-

Cell Proliferation Assays: The IC50 value was determined by assessing the ability of this compound to inhibit the proliferation of primary human aortic smooth muscle cells (HASMCs).[2] In this type of assay, cells are cultured and then stimulated with a pro-proliferative agent, in this case, Urotensin II. The experiment is run with and without varying concentrations of this compound. Cell proliferation can be quantified using various methods, such as measuring DNA synthesis (e.g., BrdU incorporation) or metabolic activity (e.g., MTT assay).

-

Isolated Tissue Functional Assays: The functional antagonist potency (pA2) was evaluated in isolated artery preparations from different species.[2] In these ex vivo experiments, arterial rings are mounted in an organ bath, and their contraction in response to Urotensin II is measured. The experiment is repeated in the presence of different concentrations of this compound to determine its ability to competitively inhibit the Urotensin II-induced contraction.

-

Western Blotting for Phosphoprotein Analysis: To investigate the downstream signaling pathways, techniques such as Western blotting were utilized. For instance, in studies with cultured ventricular myocytes, cells were treated with Urotensin II for various time points, and the phosphorylation (activation) of specific proteins like ERK1/2 and p38 was detected using phospho-specific antibodies.[11][13] The inhibition of this phosphorylation by this compound would confirm its antagonistic effect on the signaling cascade.

Conclusion

This compound is a high-affinity, competitive antagonist of the Urotensin II receptor. It effectively blocks the Gαq/11-mediated signaling cascade, including the activation of PLC, subsequent calcium mobilization, and the downstream activation of the MAPK and RhoA/ROCK pathways. While clinical trials in asthma did not demonstrate the desired efficacy, leading to the discontinuation of its development for this indication, the detailed characterization of this compound's mechanism of action provides a valuable pharmacological tool for further research into the physiological and pathological roles of the Urotensin II system.[1][6][7]

References

- 1. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Effects of Urotensin II Receptor Antagonist, GSK1440115, in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Urotensin-II receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Urotensin II Receptor Antagonist, GSK1440115, in Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GSK 1440115 - AdisInsight [adisinsight.springer.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | 1003878-16-7 [chemicalbook.com]

- 11. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy | PLOS One [journals.plos.org]

- 12. Urotensin II mediates ERK1/2 phosphorylation and proliferation in GPR14-transfected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. Urotensin-2 promotes collagen synthesis via ERK1/2-dependent and ERK1/2-independent TGF-β1 in neonatal cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Urotensin II Receptor Antagonist: GSK-1440115

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1440115 is a potent and selective, non-peptide antagonist of the urotensin II (U-II) receptor (UT), also known as GPR14. The urotensinergic system, comprising U-II, urotensin-II-related peptide (URP), and the UT receptor, is implicated in a wide range of physiological and pathophysiological processes, particularly within the cardiovascular and respiratory systems. U-II is recognized as one of the most potent endogenous vasoconstrictors identified to date, making the UT receptor a compelling target for therapeutic intervention in diseases such as hypertension, heart failure, atherosclerosis, and asthma.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, the signaling pathways it modulates, and detailed experimental protocols for its investigation.

Chemical Properties

| Property | Value |

| Molecular Formula | C₃₀H₂₉Cl₂N₃O₆ |

| Molecular Weight | 598.47 g/mol |

| CAS Number | 1003878-16-7 |

Pharmacological Data

This compound is a competitive antagonist of the UT receptor.[3] Its inhibitory activity has been characterized through various in vitro assays.

Binding Affinity and Potency

The following table summarizes the key quantitative data for this compound and provides a comparison with another known UT receptor antagonist, KR-36996.

| Compound | Assay Type | Cell Line/Tissue | Parameter | Value (nM) | Reference |

| This compound | Radioligand Binding | Recombinant human UT receptors | Kᵢ | 2.3 | [4] |

| This compound | Radioligand Binding | Native human UT receptors | Kᵢ | 4.6 | [4] |

| This compound | Functional Assay (Inhibition of U-II induced proliferation) | Primary human aortic SMCs | IC₅₀ | 82.3 | [5] |

| KR-36996 | Radioligand Binding | Human UT receptors | Kᵢ | 4.4 | [2] |

| KR-36996 | Functional Assay (Inhibition of U-II induced proliferation) | Primary human aortic SMCs | IC₅₀ | 3.5 | [5] |

Urotensin II Receptor Signaling Pathway

The UT receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11.[1][6] Activation of the receptor by U-II initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, blocks these downstream effects by preventing U-II from binding to the receptor.

Primary Signaling Cascade: Gαq/11 - PLC - IP₃/DAG

Upon agonist binding, the UT receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[6][7]

Downstream Signaling Pathways

The primary signaling cascade leads to the activation of several downstream pathways that mediate the physiological effects of U-II, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the MAPK/ERK (Extracellular signal-regulated kinase) pathway is a key downstream event, playing a role in cell proliferation, differentiation, and hypertrophy.[7]

-

RhoA/ROCK Pathway: U-II is known to activate the RhoA/Rho-kinase (ROCK) pathway, which is crucial for vasoconstriction and smooth muscle contraction.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other UT receptor antagonists.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes prepared from HEK-293 cells stably expressing the human UT receptor.

-

Radioligand: [¹²⁵I]-Urotensin II.

-

Test compound: this compound.

-

Non-specific binding control: Unlabeled Urotensin II.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Reaction Setup: In a 96-well plate, combine cell membranes, [¹²⁵I]-U-II (at a concentration close to its Kₑ), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled U-II.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.

Materials:

-

HEK-293 or CHO-K1 cells transiently or stably expressing the human UT receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Agonist: Urotensin II.

-

Test compound: this compound.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

Protocol:

-

Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.

-

Antagonist Incubation: Wash the cells with assay buffer and then incubate them with varying concentrations of this compound for a predetermined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in a FLIPR or similar instrument. Add U-II to the wells to stimulate the cells and simultaneously measure the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the EC₅₀ of U-II in the absence and presence of different concentrations of the antagonist. The data can be used to generate a Schild plot to determine the pA₂ value, which is a measure of the antagonist's potency.

ERK Phosphorylation Assay

This assay assesses the antagonist's ability to inhibit the agonist-induced phosphorylation of ERK1/2, a key downstream signaling event.

Materials:

-

Cells expressing the UT receptor (e.g., primary human aortic smooth muscle cells).

-

Agonist: Urotensin II.

-

Test compound: this compound.

-

Cell lysis buffer.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore).

-

Detection reagents (e.g., chemiluminescent substrate, fluorescent plate reader).

-

Method: Western blotting or cell-based ELISA.

Protocol (Cell-based ELISA):

-

Cell Culture and Treatment: Seed cells in a 96-well plate. Starve the cells in serum-free media for several hours. Pre-incubate the cells with various concentrations of this compound. Stimulate with U-II for a short period (e.g., 5-15 minutes).

-

Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with a detergent (e.g., Triton X-100).

-

Immunostaining: Block non-specific binding sites. Incubate with a primary antibody against phospho-ERK1/2. Wash and then incubate with a labeled secondary antibody.

-

Normalization: To account for cell number variations, stain the cells with a total protein stain or use an antibody against total ERK1/2 in parallel wells.

-

Detection: Measure the signal (e.g., fluorescence, absorbance) using a plate reader.

-

Data Analysis: Normalize the phospho-ERK signal to the total protein or total ERK signal. Plot the normalized signal against the antagonist concentration to determine the IC₅₀ for the inhibition of U-II-induced ERK phosphorylation.

Clinical Development and Applications

This compound has been investigated in Phase I clinical trials for the treatment of asthma.[2][3] While the compound was found to be safe and well-tolerated, it did not demonstrate significant bronchodilation or protection against methacholine-induced bronchospasm in patients with asthma.[3][4] These findings suggest that acute antagonism of the UT receptor may not be an effective strategy for acute bronchodilation in this patient population.[3] Nevertheless, the potent preclinical profile of this compound and the continued interest in the urotensinergic system as a therapeutic target suggest that it remains a valuable tool for research and may inform the development of future UT receptor antagonists for other indications.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the urotensin II receptor. The data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in academia and industry who are investigating the urotensinergic system and developing novel therapeutics targeting this pathway. The detailed methodologies offer a foundation for the in vitro characterization of UT receptor antagonists, while the compiled pharmacological data for this compound serves as a valuable benchmark for comparison. Further research is warranted to fully elucidate the therapeutic potential of UT receptor antagonism in various disease states.

References

- 1. assaygenie.com [assaygenie.com]

- 2. scienceopen.com [scienceopen.com]

- 3. State-dependent calcium mobilization by urotensin-II in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Urotensin II Receptor Antagonist, KR-36996 Inhibits Smooth Muscle Proliferation through ERK/ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel and Highly Potent Urotensin II Receptor Antagonist Inhibits Urotensin II-Induced Pressure Response in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Urotensin II Receptor Antagonism: A Technical Guide to the Target Validation of GSK-1440115

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core target validation studies for GSK-1440115, a competitive and selective antagonist of the Urotensin II Receptor (UTS2R). Urotensin II (U-II), a potent vasoactive peptide, and its receptor are implicated in a range of physiological processes, particularly in the cardiovascular and respiratory systems. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways that underpin the rationale for targeting the UTS2R with this compound.

Executive Summary

This compound has been characterized as a high-affinity antagonist of the UTS2R across multiple species. In vitro studies have demonstrated its ability to competitively inhibit the binding of Urotensin II and block its downstream functional effects. While preclinical studies suggested a potential therapeutic role in conditions like asthma, clinical trials in this indication did not demonstrate the desired efficacy. This guide consolidates the foundational preclinical data that validated the engagement of this compound with its intended target.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies characterizing the interaction of this compound with the Urotensin II receptor.

Table 1: In Vitro Binding Affinity of this compound for the Urotensin II Receptor

| Species | Receptor Source | Assay Type | Parameter | Value | Reference |

| Human | Recombinant | Radioligand Binding | Ki | 2.3 nM | [1] |

| Human | Native (SJRH30 cells) | Radioligand Binding | Ki | 4.6 nM | [1] |

| Human | Recombinant | Radioligand Binding | pKi | 8.64 | [2] |

| Monkey | Recombinant | Radioligand Binding | pKi | 8.35 | [2] |

| Cat | Recombinant | Radioligand Binding | pKi | 7.34 | [2] |

| Rat | Recombinant | Radioligand Binding | pKi | 8.04 | [2] |

| Mouse | Recombinant | Radioligand Binding | pKi | 7.96 | [2] |

Table 2: In Vitro Functional Antagonism of this compound

| Species | Tissue/Assay | Parameter | Value | Reference |

| Monkey | Artery | pA2 | 7.71 | [2] |

| Cat | Artery | pA2 | 6.84 | [2] |

| Rat | Artery | pA2 | 5.59 | [2] |

| Human | Smooth Muscle Cell Proliferation | IC50 | 82.3 nM |

Signaling Pathways

The Urotensin II receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Activation of this pathway leads to a cascade of intracellular events, culminating in physiological responses such as vasoconstriction and cell proliferation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of this compound for the UTS2R.

Objective: To quantify the affinity of this compound for the Urotensin II receptor in various species and receptor preparations.

General Protocol:

-

Membrane Preparation: Membranes were prepared from cells recombinantly expressing the UTS2R (e.g., HEK293 cells) or from native tissues known to express the receptor (e.g., SJRH30 cells).

-

Assay Buffer: A suitable buffer containing protease inhibitors was used to maintain the integrity of the receptors.

-

Radioligand: A radiolabeled form of Urotensin II (e.g., [¹²⁵I]U-II) was used as the tracer.

-

Competition Binding: A fixed concentration of the radioligand was incubated with increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixture was incubated at a specific temperature for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand was separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters was measured using a gamma counter.

-

Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays (Aortic Ring)

These experiments were conducted to assess the functional antagonist activity of this compound in a physiologically relevant tissue.

Objective: To determine the potency of this compound in antagonizing U-II-induced vasoconstriction in isolated arterial rings.

General Protocol:

-

Tissue Preparation: Thoracic aortic rings were isolated from various species (rat, cat, monkey) and mounted in organ baths.

-

Organ Bath Setup: The aortic rings were maintained under physiological conditions (temperature, oxygenation, and tension) in a suitable buffer (e.g., Krebs-Henseleit solution).

-

Cumulative Concentration-Response Curves: Cumulative concentration-response curves to U-II were generated in the absence and presence of increasing concentrations of this compound.

-

Measurement of Contraction: The contractile responses of the aortic rings were measured isometrically using force transducers.

-

Data Analysis: The data were used to construct Schild plots to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

In Vivo Models

While specific preclinical in vivo target validation studies for this compound in asthma models are not extensively detailed in the public domain, the rationale for its clinical development in asthma was based on several lines of evidence:

-

High Expression of U-II and UTS2R in the Lung: Studies have shown that both Urotensin II and its receptor are highly expressed in the human lung.

-

Role of U-II in Airway Physiology: U-II has been implicated in airway smooth muscle contraction and remodeling, key features of asthma pathophysiology.

-

Efficacy in Preclinical Models: Potent U-II receptor antagonists have been shown to block U-II-induced contraction of isolated trachea muscle from preclinical species. Furthermore, this compound was shown to mediate the U-II-induced systemic pressor response in anesthetized cats[1].

The progression of this compound to clinical trials was therefore a logical step to test the hypothesis that UTS2R antagonism could be a viable therapeutic strategy for asthma.

Selectivity Profile

Conclusion

The preclinical data for this compound provide a robust validation of its intended target, the Urotensin II receptor. Through a combination of high-affinity binding, competitive functional antagonism across multiple species, and a high degree of selectivity, these studies established a clear mechanism of action for this compound. While the subsequent clinical development in asthma did not meet its primary endpoints, the foundational target validation work serves as a valuable case study for researchers in the field of drug discovery and development, highlighting the importance of rigorous preclinical characterization in understanding the therapeutic potential of novel molecular entities.

References

In Vitro Characterization of GSK-1440115: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-1440115 is a potent and selective antagonist of the Urotensin-II receptor (UTS2R), a G protein-coupled receptor implicated in a range of cardiovascular and respiratory diseases. This document provides a comprehensive overview of the in vitro pharmacological properties of this compound, summarizing its binding affinity, functional antagonism, and selectivity profile. Detailed methodologies for the key in vitro assays used to characterize this compound are provided, along with visual representations of the relevant signaling pathways and experimental workflows to support further research and development efforts.

Introduction

Urotensin-II (U-II) is a potent vasoactive peptide that exerts its effects through the Urotensin-II receptor (UTS2R), also known as GPR14. The U-II/UTS2R system is involved in various physiological processes, including the regulation of cardiovascular tone, renal function, and bronchoconstriction. Dysregulation of this system has been linked to the pathophysiology of conditions such as hypertension, heart failure, and asthma. This compound was developed as a small molecule antagonist to probe the therapeutic potential of inhibiting the UTS2R. This guide details its fundamental in vitro pharmacological characteristics.

Quantitative Pharmacological Data

The in vitro activity of this compound has been assessed through a series of binding and functional assays across multiple species. The data are summarized in the tables below.

Table 1: Binding Affinity of this compound at Urotensin-II Receptors

| Receptor Source | Species | Assay Type | Radioligand | pKi | Ki (nM) |

| Recombinant UTS2R | Human | Radioligand Binding | [¹²⁵I]hU-II | 8.64 | 2.3[1][2] |

| Native UTS2R (SJRH30 cells) | Human | Radioligand Binding | [¹²⁵I]hU-II | 8.34 | 4.6[1][2] |

| Recombinant UTS2R | Mouse | Radioligand Binding | [¹²⁵I]hU-II | 7.34 | - |

| Recombinant UTS2R | Rat | Radioligand Binding | [¹²⁵I]hU-II | 7.74 | - |

| Recombinant UTS2R | Cat | Radioligand Binding | [¹²⁵I]hU-II | 8.24 | - |

| Recombinant UTS2R | Monkey | Radioligand Binding | [¹²⁵I]hU-II | 8.24 | - |

Data compiled from a comparative pharmacology study.[3]

Table 2: Functional Antagonism of this compound

| Assay Type | Tissue/Cell Line | Species | Agonist | Parameter | Value |

| Aortic Ring Contraction | Isolated Aorta | Rat | hU-II | pKb | 7.36[3] |

| Arterial Ring Contraction | Isolated Arteries | Various | hU-II | pA2 | 5.59 - 7.71[3][4] |

| Cell Proliferation | Human Aortic Smooth Muscle Cells | Human | U-II | IC₅₀ (nM) | 82.3[5] |

Table 3: Selectivity Profile of this compound

| Target Class | Number of Targets Screened | Result | Notable Off-Target Activity |

| GPCRs, Enzymes, Ion Channels, Neurotransmitter Uptake Targets | 87 | >100-fold selectivity for UTS2R | κ-opioid receptor (99% inhibition of [³H]U-69593 binding at 1 µM)[3] |

Signaling Pathway

This compound acts as a competitive antagonist at the UTS2R, blocking the downstream signaling cascade initiated by the endogenous ligand Urotensin-II. The UTS2R is a Gαq-coupled receptor. Its activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including vasoconstriction and cell proliferation, which are inhibited by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These are based on the published characterization of this compound and standard pharmacological practices.

Radioligand Binding Assay

This assay measures the ability of this compound to displace a radiolabeled ligand from the Urotensin-II receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the recombinant UTS2R of interest (human, rat, etc.) or from a native source like SJRH30 cells.

-

[¹²⁵I]hU-II (Radioligand)

-

This compound

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Non-specific binding control (e.g., 1 µM unlabeled U-II)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add binding buffer, cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of [¹²⁵I]hU-II (typically at or below its Kd value), and varying concentrations of this compound.

-

For total binding wells, add vehicle instead of this compound. For non-specific binding wells, add a saturating concentration of unlabeled U-II.

-

Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding curve.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Aortic Ring Contraction Assay

This functional assay assesses the ability of this compound to inhibit U-II-induced vasoconstriction in an ex vivo tissue preparation.

Materials:

-

Thoracic aorta from a rat.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

-

Urotensin-II (hU-II)

-

This compound

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Isolate the thoracic aorta and cut it into rings (2-3 mm in width).

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2 g).

-

Construct a cumulative concentration-response curve to hU-II to establish a baseline contractile response.

-

Wash the tissues and allow them to return to baseline.

-

Pre-incubate the tissues with a fixed concentration of this compound (or vehicle control) for a defined period (e.g., 30-60 minutes).

-

Construct a second cumulative concentration-response curve to hU-II in the presence of this compound.

-

Repeat with different concentrations of this compound.

-

Analyze the data to determine the type of antagonism. For a competitive antagonist, there will be a parallel rightward shift in the concentration-response curve.

-

Calculate the pA₂ or pKb value using a Schild plot analysis to quantify the potency of this compound.

Cell Proliferation Assay (e.g., BrdU Incorporation)

This assay measures the inhibitory effect of this compound on U-II-induced proliferation of cells, such as human aortic smooth muscle cells (HASMCs).

Materials:

-

HASMCs

-

Cell culture medium (e.g., DMEM with low serum)

-

Urotensin-II

-

This compound

-

BrdU (5-bromo-2'-deoxyuridine) labeling reagent

-

Fixing/denaturing solution

-

Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)

-

Substrate solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HASMCs in a 96-well plate and culture until they reach sub-confluency.

-

Serum-starve the cells for 24 hours to synchronize them in a quiescent state.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a mitogenic concentration of U-II (e.g., 50 nM). Include unstimulated and vehicle controls.

-

Incubate for a period that allows for cell cycle progression (e.g., 24 hours).

-

Add BrdU labeling reagent to the wells and incubate for an additional 2-4 hours to allow incorporation into newly synthesized DNA.

-

Remove the medium, fix the cells, and denature the DNA according to the assay kit instructions.

-

Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

-

Wash the wells to remove unbound antibody.

-

Add the substrate solution and measure the resulting signal (e.g., absorbance) using a microplate reader.

-

Plot the signal against the concentration of this compound and perform a non-linear regression to determine the IC₅₀ value.

Conclusion

The in vitro data robustly characterize this compound as a high-affinity, selective, and competitive antagonist of the Urotensin-II receptor. It demonstrates potent inhibition of U-II-mediated signaling and functional responses across multiple species and assay formats. While clinical studies in asthma did not show the desired efficacy, the detailed in vitro profile of this compound makes it a valuable pharmacological tool for further investigation into the physiological and pathophysiological roles of the U-II/UTS2R system.

References

- 1. Frontiers | Effects of Urotensin II Receptor Antagonist, GSK1440115, in Asthma [frontiersin.org]

- 2. Effects of Urotensin II Receptor Antagonist, GSK1440115, in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Development of GSK-1440115: A Urotensin II Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK-1440115 is a novel, competitive, and selective antagonist of the urotensin II receptor (UTS2R), developed by GlaxoSmithKline (GSK) for the potential treatment of asthma.[1][2][3] Urotensin II (U-II) is a potent vasoconstrictor peptide implicated in various physiological and pathological processes, including those of the respiratory system.[1][4] This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its mechanism of action, preclinical data, clinical trial findings, and the signaling pathways it modulates.

Introduction: The Urotensin System and its Therapeutic Potential

The urotensin II (U-II) peptide and its G protein-coupled receptor, the urotensin II receptor (UTS2R or GPR14), form a signaling system that has garnered significant interest as a therapeutic target.[4][5] U-II is recognized as the most potent endogenous vasoconstrictor identified to date and is involved in a wide array of physiological processes.[4] The U-II/UTS2R system is implicated in cardiovascular diseases, metabolic syndrome, and renal diseases.[6] Notably, U-II and its receptor are highly expressed in the human lung, suggesting a role in respiratory physiology and pathophysiology, which formed the basis for the investigation of this compound in asthma.[1][2]

Discovery and Preclinical Development

This compound was identified as a potent and selective non-peptide antagonist of the UTS2R.[2] Preclinical development focused on characterizing its in vitro potency and selectivity.

In Vitro Pharmacology

The potency of this compound was determined in cellular assays measuring the inhibition of U-II induced signaling. In a study comparing its activity to another UTS2R antagonist, KR-36996, this compound demonstrated potent inhibition of U-II-induced proliferation of human aortic smooth muscle cells (HASMCs).[1][2]

Table 1: In Vitro Potency of this compound

| Compound | Assay | Cell Line | IC50 (nM) | Reference |

| This compound | U-II induced proliferation | HASMCs | 82.3 | [1][2] |

| KR-36996 | U-II induced proliferation | HASMCs | 3.5 | [1][2] |

Experimental Protocols

2.2.1. Cell Proliferation Assay

The inhibitory effect of this compound on U-II-induced cell proliferation can be assessed using a standard methodology:

-

Cell Culture: Primary human aortic smooth muscle cells (HASMCs) are cultured in appropriate media until they reach a desired confluence.

-

Serum Starvation: Cells are serum-starved for 24 hours to synchronize their cell cycle.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 30 minutes) before stimulation with a fixed concentration of U-II (e.g., 50 nM).

-

Proliferation Measurement: Cell proliferation is quantified after an incubation period (e.g., 24-48 hours) using methods such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Urotensin II Receptor Signaling Pathway

The UTS2R is predominantly coupled to the Gαq/11 subunit of heterotrimeric G proteins.[4] Activation of the receptor by U-II initiates a signaling cascade that leads to various cellular responses. This compound acts by competitively blocking this initial binding step.

Caption: Urotensin II Receptor Signaling Pathway.

Clinical Development

This compound progressed to Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and its efficacy in patients with asthma.[7][8]

Phase I Study in Healthy Volunteers (NCT01202214)

A randomized, single-blind, placebo-controlled, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and repeat oral doses of this compound in healthy adult subjects.[1][9]

-

Design: Two-part study (Part A: single dose, Part B: repeat doses for 7 days).[9]

-

Key Findings:

Phase Ib Study in Asthmatic Patients (NCT01424280)

A randomized, placebo-controlled, crossover study was conducted to assess the efficacy of a single oral dose of this compound in patients with mild to moderate asthma.[5][7][8]

-

Dose: A single 750 mg oral dose of this compound or placebo.[7][8]

-

Primary Endpoint: Assessment of bronchodilator effect and protection against methacholine-induced bronchospasm.[5][7][8]

-

Key Findings:

Pharmacokinetic Data

Pharmacokinetic parameters were assessed in both healthy volunteers and asthmatic patients.

Table 2: Pharmacokinetic Parameters of this compound (750 mg, with food)

| Parameter | Value | Population | Reference |

| Time to Maximal Concentration (Tmax) | 2 - 6 hours | Healthy Subjects | [7][8] |

| Terminal Half-life (t1/2) | ~2 hours | Healthy Subjects | [7][8] |

| Receptor Occupancy | >96% for ≥3 hours | Asthmatic Patients | [7][8] |

Experimental Protocols

4.4.1. Phase Ib Clinical Trial Methodology (NCT01424280)

-

Patient Population: 12 patients with mild to moderate asthma.[7][8]

-

Study Design: A randomized, placebo-controlled, two-period crossover design.

-

Treatment: Each patient received a single oral dose of 750 mg this compound and a matching placebo in a randomized sequence, separated by a washout period.

-

Pharmacodynamic Assessments:

-

Forced Expiratory Volume in 1 second (FEV1): Measured at baseline and at various time points post-dose to assess bronchodilator effect.

-

Methacholine Challenge: Performed to determine the provocative concentration of methacholine causing a 20% fall in FEV1 (PC20), assessing airway hyperresponsiveness.

-

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentration of this compound.

-

Safety Monitoring: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests were monitored throughout the study.

Development Outcome and Conclusion

Logical Workflow of this compound Development

The development of this compound followed a conventional pharmaceutical research and development pathway.

Caption: this compound Development Workflow.

References

- 1. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. GSK 1440115 - AdisInsight [adisinsight.springer.com]

- 4. benchchem.com [benchchem.com]

- 5. Urotensin-II receptor - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]

- 7. Frontiers | Effects of Urotensin II Receptor Antagonist, GSK1440115, in Asthma [frontiersin.org]

- 8. Effects of Urotensin II Receptor Antagonist, GSK1440115, in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Pharmacological Profile of GSK-1440115: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1440115 is a potent and selective antagonist of the Urotensin II (UT) receptor, a G protein-coupled receptor (GPCR) implicated in a range of physiological processes, particularly in the cardiovascular and respiratory systems.[1][2] Urotensin II (U-II) is recognized as one of the most potent endogenous vasoconstrictors, and its receptor, UT, has emerged as a promising therapeutic target for conditions such as asthma, hypertension, and heart failure.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding affinity, in vitro and in vivo effects, and pharmacokinetic properties. Detailed experimental methodologies for key assays are also provided to facilitate further research and development.

Mechanism of Action

This compound functions as a competitive antagonist at the Urotensin II receptor.[1] By binding to the UT receptor, it blocks the binding of the endogenous ligand Urotensin II, thereby inhibiting the downstream signaling cascades initiated by U-II. The primary signaling pathway of the UT receptor involves its coupling to Gαq/11 proteins.[1] Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] These events culminate in various cellular responses, including smooth muscle contraction, cell proliferation, and hypertrophy.[1][2] this compound effectively abrogates these U-II-mediated effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency.

Table 1: Receptor Binding Affinity of this compound

| Species | Receptor Type | pKi |

| Human | Recombinant UT | 7.34 - 8.64[1] |

| Monkey | Recombinant UT | 7.34 - 8.64[1] |

| Cat | Recombinant UT | 7.34 - 8.64[1] |

| Rat | Recombinant UT | 7.34 - 8.64[1] |

| Mouse | Recombinant UT | 7.34 - 8.64[1] |

| Human (native) | SJRH30 cells | 7.34 - 8.64[1] |

Table 2: Functional Antagonism of this compound

| Assay | Species/Cell Line | Parameter | Value |

| U-II-induced vasoconstriction | Rat, Cat, hUT transgenic mouse arteries | pA2/pKb | 5.59 - 7.71[1] |

| U-II-induced proliferation | Human Aortic Smooth Muscle Cells (HASMCs) | IC50 | 82.3 nM[1] |

Table 3: Pharmacokinetic Parameters of this compound in Humans (750 mg single oral dose with food)

| Parameter | Value |

| Time to Maximal Concentration (Tmax) | 2 - 6 hours[1] |

| Terminal Half-life (t1/2) | Approximately 2 hours[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard pharmacological assays and can be adapted for specific research needs.

Radioligand Binding Assay for UT Receptor Affinity (pKi Determination)

Objective: To determine the binding affinity of this compound for the Urotensin II receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from a cell line recombinantly expressing the human UT receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [125I]-Urotensin II.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4, ice-cold.

-

This compound stock solution (in DMSO).

-

Non-specific binding control: High concentration of unlabeled Urotensin II (e.g., 1 µM).

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the this compound dilution.

-

Add 50 µL of the radioligand ([125I]-Urotensin II) at a concentration close to its Kd value to each well.

-

Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Cell Proliferation Assay (IC50 Determination)

Objective: To determine the inhibitory effect of this compound on Urotensin II-induced proliferation of human aortic smooth muscle cells (HASMCs).

Materials:

-

Human Aortic Smooth Muscle Cells (HASMCs).

-

Cell culture medium (e.g., SmGM-2).

-

Fetal Bovine Serum (FBS).

-

Urotensin II.

-

This compound stock solution (in DMSO).

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).

-

96-well cell culture plates.

-

Plate reader (spectrophotometer or luminometer).

Procedure:

-

Seed HASMCs into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours to synchronize their growth phase.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Pre-incubate the cells with the different concentrations of this compound for 1 hour.

-

Stimulate the cells with a fixed concentration of Urotensin II (e.g., 50 nM) in the presence of this compound. Include control wells with no treatment, U-II alone, and this compound alone.

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of inhibition of U-II-induced proliferation for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Urotensin II signaling pathway and a general workflow for the pharmacological characterization of this compound.

Caption: Urotensin II Signaling Pathway and Antagonism by this compound.

Caption: General Workflow for the Pharmacological Characterization of this compound.

Clinical Development and Safety

This compound has undergone Phase I clinical trials in healthy volunteers and patients with asthma.[1][3][4] Single oral doses of up to 750 mg were found to be safe and well-tolerated.[1] The pharmacokinetic profile showed a high degree of variability following oral dosing.[1] A marked food effect was observed at a 50 mg dose.[1] In a Phase Ib study in asthmatic patients, a single 750 mg dose of this compound did not result in bronchodilation or protect against methacholine-induced bronchospasm, suggesting that acute UT receptor antagonism may not be an effective treatment for acute asthma symptoms.[1][3]

Conclusion

This compound is a well-characterized, potent, and selective Urotensin II receptor antagonist. Its pharmacological profile, established through a series of in vitro and in vivo studies, demonstrates clear competitive antagonism at the UT receptor. While early clinical trials in asthma did not show acute bronchodilatory effects, the role of the Urotensin II system in chronic inflammatory and fibrotic diseases suggests that UT receptor antagonists like this compound may hold therapeutic potential in other indications. The data and methodologies presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound and the broader field of Urotensin II receptor modulation.

References

- 1. benchchem.com [benchchem.com]

- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioassay of Antagonist.pptx [slideshare.net]

- 4. A clinical trial in healthy volunteers and patients with mild asthma to investigate a new medicine (AZD4604) for the treatment of asthma [astrazenecaclinicaltrials.com]

GSK-1440115: A Technical Guide to its Binding Affinity and Selectivity as a Urotensin II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1440115 is a potent and selective antagonist of the Urotensin II receptor (UTS2R), a G-protein coupled receptor implicated in a range of physiological processes, including vasoconstriction and cell proliferation.[1] Developed by GlaxoSmithKline, this small molecule has been investigated for its therapeutic potential, particularly in the context of asthma. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound, complete with available quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the associated signaling pathways.

Binding Affinity and Functional Antagonism

This compound demonstrates high affinity for the human Urotensin II receptor. The inhibitory activity of this compound has been quantified through both direct binding assays and functional cell-based assays.

Quantitative Data Summary

| Parameter | Target | System | Value | Reference |

| Ki | Recombinant Human UTS2R | Radioligand Binding Assay | 2.3 nM | Behm et al., 2010 |

| Ki | Native Human UTS2R | Radioligand Binding Assay | 4.6 nM | Behm et al., 2010 |

| IC50 | UII-induced Cell Proliferation | Human Aortic Smooth Muscle Cells | 82.3 nM | Kim et al., 2017[1] |

Selectivity Profile

While this compound is characterized as a "selective" inhibitor of the Urotensin II receptor, comprehensive quantitative data from broad selectivity panels against other GPCRs, kinases, or ion channels are not publicly available at the time of this guide's compilation. The description of its selectivity is based on its potent activity at the UTS2R. Further research would be required to fully delineate its off-target activity profile.

Urotensin II Receptor Signaling Pathway

The Urotensin II receptor is a Gq-protein coupled receptor. Upon binding of its endogenous ligand, Urotensin II (U-II), the receptor initiates a signaling cascade that leads to various cellular responses, including vasoconstriction and cell growth. This compound acts as a competitive antagonist, blocking the binding of U-II and thereby inhibiting these downstream effects.

Caption: Urotensin II Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail representative methodologies for the key experiments used to characterize the binding affinity and functional antagonism of compounds like this compound.

Radioligand Competition Binding Assay for UTS2R

This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Human Urotensin II receptors are recombinantly expressed in a suitable cell line (e.g., HEK293 or CHO cells).

-

Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

-

-

Assay Components:

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and a protease inhibitor cocktail.

-

Radioligand: [¹²⁵I]-Urotensin II is used at a concentration close to its Kd for the UTS2R.

-

Test Compound (this compound): A range of concentrations are prepared by serial dilution.

-

Non-specific Binding Control: A high concentration of unlabeled Urotensin II (e.g., 1 µM) is used to determine the amount of non-specific binding of the radioligand.

-

-

Incubation:

-

The assay is typically performed in a 96-well plate format.

-

Membrane preparation, radioligand, and either test compound, buffer (for total binding), or unlabeled U-II (for non-specific binding) are combined in each well.

-

The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding inhibition is plotted against the concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis.

-

The IC50 is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell Proliferation Assay (e.g., MTT or BrdU)

This functional assay measures the ability of an antagonist to inhibit the proliferative effect of an agonist on a specific cell type.

Caption: Workflow for a cell proliferation assay to determine functional antagonism.

Detailed Methodology (MTT Assay Example):

-

Cell Culture:

-

Human Aortic Smooth Muscle Cells (HASMCs) are cultured in appropriate growth medium.

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere.

-

-

Cell Treatment:

-

Once confluent, the cells are serum-starved for a period (e.g., 24 hours) to synchronize them in a quiescent state.

-

Cells are then pre-incubated with various concentrations of this compound for a defined time (e.g., 30-60 minutes).

-

Following pre-incubation, cells are stimulated with a fixed concentration of Urotensin II (typically at its EC50 or EC80 for proliferation). Control wells receive either vehicle, Urotensin II alone, or this compound alone.

-

-

Incubation and Detection:

-

The plate is incubated for a period that allows for cell proliferation (e.g., 24-48 hours).

-

At the end of the incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plate is incubated for a further 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

The absorbance values are proportional to the number of viable, proliferating cells.

-

The percentage of inhibition of U-II-induced proliferation is calculated for each concentration of this compound.

-

An IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a high-affinity antagonist of the Urotensin II receptor. Its mechanism of action involves the competitive blockade of U-II binding, thereby inhibiting downstream signaling pathways that lead to cellular responses such as proliferation. While described as selective, a comprehensive public dataset to fully characterize its selectivity profile against a broad range of other molecular targets is not currently available. The experimental protocols detailed in this guide provide a framework for the types of assays used to determine the binding affinity and functional antagonism of UTS2R ligands like this compound. This information is crucial for researchers and drug development professionals working on the Urotensin II system and related therapeutic areas.

References

Preclinical Profile of GSK-1440115: A Technical Guide to a Urotensin-II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for GSK-1440115, a selective antagonist of the Urotensin-II receptor (UTS2R). Urotensin-II (U-II) is recognized as one of the most potent endogenous vasoconstrictors, and its receptor is implicated in a variety of physiological and pathophysiological processes, particularly within the cardiovascular and respiratory systems.[1] This document summarizes the quantitative pharmacological data for this compound, details key experimental methodologies for its evaluation, and visualizes the core signaling pathways and experimental workflows.

Core Data Summary

The preclinical characterization of this compound has established its profile as a competitive antagonist of the UTS2R. The following tables summarize the key quantitative data from various in vitro and cellular assays.

In Vitro Receptor Binding and Functional Antagonism

| Compound | Species | Assay Type | Parameter | Value | Reference |

| This compound | Human | Radioligand Binding | pKi | 7.34 - 8.64 | [2] |

| This compound | Rat | Radioligand Binding | pKi | 7.34 - 8.64 | [2] |

| This compound | Monkey | Radioligand Binding | pKi | 7.34 - 8.64 | [2] |

| This compound | Cat | Radioligand Binding | pKi | 7.34 - 8.64 | [2] |

| This compound | Mouse | Radioligand Binding | pKi | 7.34 - 8.64 | [2] |

| This compound | Human | Aortic Ring Contraction | pA2 | 7.71 | [2] |

| This compound | Rat | Aortic Ring Contraction | pA2 | 5.59 - 7.71 | [2] |

| This compound | Monkey | Aortic Ring Contraction | pA2 | 5.59 - 7.71 | [2] |

| This compound | Cat | Aortic Ring Contraction | pA2 | 5.59 - 7.71 | [2] |

Cellular Proliferation Inhibition

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| This compound | Human Aortic Smooth Muscle Cells | U-II Induced Proliferation | IC50 | 82.3 nM |

Urotensin-II Signaling Pathway

Urotensin-II binding to its G protein-coupled receptor, UTS2R, primarily activates the Gαq/11 subunit.[1] This initiates a signaling cascade through Phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[1][3] Downstream of this, several pathways are activated, including the RhoA/Rho-kinase (ROCK) pathway, which is crucial for vasoconstriction, and the mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, which are involved in cellular proliferation and hypertrophy.[4][5][6] this compound, as a UTS2R antagonist, blocks these downstream signaling events.

Caption: Urotensin-II Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for key experiments used in the characterization of this compound.

UTS2R Radioligand Binding Assay

This assay quantifies the affinity of a compound for the Urotensin-II receptor.

-

Membrane Preparation:

-

HEK293 cells stably expressing the human or rat UTS2R are cultured to approximately 80% confluency.[7]

-

Cells are washed with ice-cold PBS, scraped, and centrifuged.[7]

-

The cell pellet is resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors) and homogenized.[8]

-

The homogenate is centrifuged to pellet the membranes, which are then resuspended in a binding buffer.[8]

-

-

Binding Reaction:

-

In a 96-well plate, incubate the cell membranes (e.g., 50-75 µg of protein) with a constant concentration of radiolabeled Urotensin-II (e.g., 0.1 nM ¹²⁵I-U-II) and increasing concentrations of the test compound (e.g., this compound).[8]

-

The total reaction volume is typically 250-500 µL in a binding buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, 0.01% bacitracin, pH 7.4).[8]

-

Incubate for 1 hour at room temperature.[8]

-

-

Filtration and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a blocking solution (e.g., 0.3% polyethyleneimine).[9]

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

-

The radioactivity retained on the filters is quantified using a scintillation counter.[9]

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled U-II (e.g., 10 µM).[7]

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

-

Ki values can be calculated from IC₅₀ values using the Cheng-Prusoff equation.

-

In Vitro Aortic Ring Contraction Assay

This functional assay assesses the ability of a compound to antagonize U-II-induced vasoconstriction.

-

Tissue Preparation:

-

Experimental Setup:

-

Experimental Protocol:

-

The viability of the rings is tested with a high potassium solution (e.g., 60 mM KCl).[7]

-

For antagonist studies, the rings are pre-incubated with various concentrations of this compound for a defined period (e.g., 30 minutes).

-

A cumulative concentration-response curve to U-II is then generated.

-

Isometric tension is recorded using a force-displacement transducer.[11]

-

-

Data Analysis:

-

The contractile responses are expressed as a percentage of the maximal contraction induced by KCl.

-

The pA₂ value, a measure of antagonist potency, is calculated using a Schild plot analysis.

-

ERK1/2 Phosphorylation Western Blot Assay

This assay determines the effect of a compound on U-II-induced signaling pathways leading to cell growth.

-

Cell Culture and Treatment:

-

Vascular smooth muscle cells are cultured in appropriate media and serum-starved overnight to reduce basal ERK1/2 phosphorylation.[12]

-

Cells are pre-incubated with this compound for a specified time, followed by stimulation with U-II (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).[6]

-

-

Protein Extraction:

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[13][14]

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).[13]

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

-

Detection and Analysis:

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with an imaging system.[13]

-

The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[12]

-

Densitometry is used to quantify the band intensities, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.

-

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical screening cascade for a UTS2R antagonist like this compound.

Caption: Preclinical Screening Cascade for a UTS2R Antagonist.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human urotensin II-induced aorta ring contractions are mediated by protein kinase C, tyrosine kinases and Rho-kinase: inhibition by somatostatin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy | PLOS One [journals.plos.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Photolabelling the urotensin II receptor reveals distinct agonist- and partial-agonist-binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. ahajournals.org [ahajournals.org]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. origene.com [origene.com]

GSK-1440115: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-1440115 is a potent, orally active, and selective competitive antagonist of the urotensin-II (UT) receptor. Urotensin-II, the most potent known vasoconstrictor, and its receptor are implicated in a variety of physiological and pathophysiological processes, including cardiovascular regulation and inflammatory conditions such as asthma. This technical guide provides a comprehensive overview of the preclinical and clinical investigations into the therapeutic potential of this compound. It details the compound's mechanism of action, summarizes key quantitative data from clinical and preclinical studies in structured tables, provides detailed experimental protocols for pivotal assays, and visualizes the core signaling pathways and experimental workflows.

Introduction

Urotensin-II (U-II) is a cyclic peptide that exerts its effects through the G-protein coupled urotensin (UT) receptor. The U-II/UT system is expressed in various tissues, including the cardiovascular system, lungs, and kidneys. Its involvement in vasoconstriction, cell proliferation, and inflammation has made it a target for therapeutic intervention in a range of diseases. This compound was developed by GlaxoSmithKline as a specific antagonist to probe the therapeutic potential of blocking this pathway.[1][2][3] This document synthesizes the available scientific and clinical data on this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the urotensin-II receptor.[1][3] By binding to the UT receptor, it prevents the endogenous ligand, urotensin-II, from activating downstream signaling cascades. In tissues such as vascular smooth muscle, activation of the UT receptor by U-II typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately resulting in vasoconstriction and cellular proliferation. This compound blocks these initial steps, thereby inhibiting the physiological effects of U-II.

Preclinical Data

In Vitro Efficacy

Preclinical studies have demonstrated the inhibitory activity of this compound on U-II-induced cellular responses. A key area of investigation has been its effect on vascular smooth muscle cell (VSMC) proliferation, a critical process in the pathogenesis of atherosclerosis and restenosis.

Table 1: In Vitro Inhibition of Urotensin-II Induced Vascular Smooth Muscle Cell Proliferation

| Compound | Target | Assay | Endpoint | IC50 (nM) |

| This compound | Urotensin-II Receptor | VSMC Proliferation | Inhibition of U-II induced proliferation | 82.3 |

Experimental Protocol: Vascular Smooth Muscle Cell Proliferation Assay

This protocol outlines the general methodology used to assess the inhibitory effect of this compound on urotensin-II-induced vascular smooth muscle cell proliferation.

1. Cell Culture:

- Primary Human Aortic Smooth Muscle Cells (HASMCs) are cultured in SmGM-2 medium supplemented with 5% fetal bovine serum, human epidermal growth factor, human fibroblast growth factor, and insulin.

- Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Proliferation Assay (BrdU Incorporation):

- HASMCs are seeded in 96-well plates and allowed to adhere overnight.

- Cells are then serum-starved for 24 hours to synchronize their cell cycle.

- Following starvation, cells are pre-treated with varying concentrations of this compound or vehicle control for 1 hour.

- Urotensin-II (typically at a concentration of 50 nM) is then added to stimulate proliferation.

- After 24 hours of incubation, 5-bromo-2'-deoxyuridine (BrdU) is added to the wells for a further 4 hours.

- The incorporation of BrdU into newly synthesized DNA is quantified using a commercial BrdU cell proliferation ELISA kit according to the manufacturer's instructions.

- The absorbance is read using a microplate reader, and the IC50 value is calculated from the dose-response curve.

Clinical Data

This compound has been evaluated in Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers and its potential efficacy in patients with asthma.

Pharmacokinetics in Healthy Volunteers (NCT01202214)

A Phase I, randomized, placebo-controlled, single-blind, dose-escalation study was conducted in 70 healthy subjects to evaluate single doses (1-750 mg) of this compound.[1][2][3]